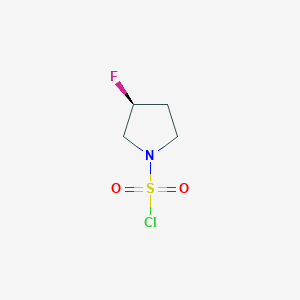

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride is a chemical compound with significant interest in various fields of research and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both a fluorine atom and a sulfonyl chloride group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride typically involves the introduction of the fluorine atom and the sulfonyl chloride group onto the pyrrolidine ring. One common method involves the fluorination of a suitable pyrrolidine precursor, followed by sulfonylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and sulfonylating agents like chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The choice of solvents, temperature control, and reaction time are critical factors in ensuring efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: The fluorine atom can engage in addition reactions with electrophiles, potentially leading to the formation of more complex fluorinated compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines typically yields sulfonamide derivatives, while reaction with alcohols produces sulfonate esters.

Wissenschaftliche Forschungsanwendungen

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride can be compared with other similar compounds, such as:

(S)-3-Chloropyrrolidine-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

(S)-3-Fluoropyrrolidine-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl chloride, affecting its chemical properties and applications.

(S)-3-Fluoropyrrolidine-1-sulfonate: Features a sulfonate ester group, which alters its solubility and reactivity.

The uniqueness of this compound lies in its combination of a fluorine atom and a sulfonyl chloride group, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a fluorine atom at the 3-position and a sulfonyl chloride functional group. The molecular formula is C5H7ClFNO2S, with a molecular weight of approximately 195.63 g/mol. The presence of the fluorine atom enhances the compound's electronic properties, potentially increasing its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit or modify enzyme activity, thereby influencing various biological pathways. The sulfonamide moiety is known for its role in inhibiting bacterial growth, while the fluorine substitution may enhance the compound's binding affinity to biological targets such as enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : The sulfonamide group is recognized for its antibacterial properties, making this compound a candidate for further investigation in antimicrobial drug development.

- Anticancer Properties : Modifications to the pyrrolidine structure have shown promise in enhancing selectivity against specific kinases involved in cancer signaling pathways. This suggests potential applications in oncology.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, warranting further pharmacological evaluation.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Starting from suitable precursors, the pyrrolidine ring is formed through cyclization reactions.

- Introduction of the Fluorine Atom : Fluorination can be achieved using various methods, including electrophilic fluorination techniques.

- Sulfonylation : The final step involves introducing the sulfonyl chloride group, which can be accomplished through reactions with sulfonyl chlorides under controlled conditions.

This multi-step synthesis can be optimized for yield and purity, especially in an industrial context where batch or continuous flow processes may be employed .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Metabolic Activation Studies : Research has shown that compounds containing fluoropyrrolidine moieties can undergo metabolic activation leading to reactive intermediates. These intermediates can bind irreversibly to proteins, indicating potential bioactivation pathways that are crucial for understanding their pharmacodynamics .

- Dipeptidyl Peptidase-IV Inhibitors : Analog studies have demonstrated that fluoropyrrolidine derivatives can act as effective DPP-IV inhibitors, which are relevant in diabetes management. The irreversible binding observed in these studies highlights the significance of this compound's structure in therapeutic applications .

Comparative Analysis

A comparative analysis of similar compounds reveals that this compound stands out due to its unique combination of properties:

| Compound Name | Key Biological Activity | Structural Features |

|---|---|---|

| This compound | Antimicrobial, anticancer | Fluorinated pyrrolidine with sulfonamide |

| 3-Fluoropyrrolidine-1-sulfonamide | Antimicrobial | Similar structure without sulfonyl chloride |

| Pyrrolidine derivatives | Various pharmacological effects | Diverse modifications affecting selectivity |

Eigenschaften

Molekularformel |

C4H7ClFNO2S |

|---|---|

Molekulargewicht |

187.62 g/mol |

IUPAC-Name |

(3S)-3-fluoropyrrolidine-1-sulfonyl chloride |

InChI |

InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m0/s1 |

InChI-Schlüssel |

KIKDRXJNIMWUMX-BYPYZUCNSA-N |

Isomerische SMILES |

C1CN(C[C@H]1F)S(=O)(=O)Cl |

Kanonische SMILES |

C1CN(CC1F)S(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.